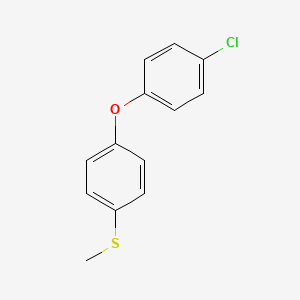

(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-methylsulfanylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFMMEFREXQZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431226 | |

| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225652-11-9 | |

| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorophenoxy Phenyl Methyl Sulfane

Design and Retrosynthetic Analysis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.org

The two primary strategic disconnections for (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane are at the ether (C-O) and thioether (C-S) bonds.

Disconnection of the Diaryl Ether Linkage: The bond between the phenoxy oxygen and the phenyl ring can be disconnected. This leads to two possible sets of synthons: a phenoxide nucleophile and an aryl halide electrophile, or vice versa.

Disconnection of the Thioether Linkage: The bond between the sulfur atom and the phenyl ring is another key disconnection point. This suggests a thiol or thiolate nucleophile and an aryl halide electrophile. Alternatively, disconnection of the methyl-sulfur bond points to a methyl halide and an aryl thiol.

Based on the retrosynthetic disconnections, the following key precursors are identified:

Route A (Ether formation first):

4-(Methylthio)phenol (B156131) guidechem.comresearchgate.netchemicalbook.com

1-Chloro-4-iodobenzene chemspider.com or 1-bromo-4-chlorobenzene.

Route B (Thioether formation first):

4-(4-Chlorophenoxy)phenol

A methylating agent for sulfur, such as methyl iodide or dimethyl sulfate.

Route C (Convergent approach):

4-Bromophenol

A source for the methylthio group.

The most direct precursors are 4-(methylthio)phenol and a 4-halochlorobenzene derivative. 4-(Methylthio)phenol is a known compound that can be synthesized from phenol (B47542) and dimethyl disulfide. researchgate.net 1-Chloro-4-iodobenzene is also a commercially available or readily synthesized building block. chemspider.comchemguide.co.uk

| Precursor | CAS Number | Chemical Formula | Use in Synthesis |

| 4-(Methylthio)phenol | 1073-72-9 | C₇H₈OS | Provides the methylsulfane-substituted phenyl ring. guidechem.comchemicalbook.com |

| 1-Chloro-4-iodobenzene | 637-87-6 | C₆H₄ClI | Acts as the electrophilic partner in diaryl ether formation, providing the 4-chlorophenyl moiety. chemspider.com |

| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | Can act as the nucleophilic partner in diaryl ether formation. |

| 4-Bromophenol | 106-41-2 | C₆H₅BrO | A potential starting material for building one of the aromatic rings. |

Established Synthetic Routes

The construction of this compound can be achieved through several established synthetic reactions.

The formation of the diaryl ether linkage is a critical step. Two classical methods are particularly relevant:

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. synarchive.comwikipedia.org For the synthesis of the target molecule, this would involve the reaction of 4-(methylthio)phenol with a 4-halochlorobenzene. Modern Ullmann-type reactions can be conducted under milder conditions with the use of ligands and different copper sources like copper(I) oxide. acs.orgorganic-chemistry.org These reactions often use a base such as cesium carbonate and are carried out in a polar aprotic solvent like acetonitrile (B52724). acs.orgorganic-chemistry.org The reaction generally tolerates a range of functional groups. organic-chemistry.org

Williamson Ether Synthesis: While classically used for preparing alkyl ethers from an alkoxide and an alkyl halide via an SN2 reaction, its application to diaryl ether synthesis is limited unless the aryl halide is activated by electron-withdrawing groups. jk-sci.comwikipedia.orgmasterorganicchemistry.com For unactivated aryl halides, a copper catalyst is often required, making the reaction resemble an Ullmann condensation. jk-sci.com

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Ullmann Condensation | 4-(Methylthio)phenol, 1-Chloro-4-iodobenzene | Copper(I) salt (e.g., CuI, Cu₂O), Base (e.g., Cs₂CO₃), Ligand (optional) acs.orgorganic-chemistry.org | Tolerant of various functional groups; can be performed under mild conditions with appropriate ligands. acs.orgorganic-chemistry.org |

| Williamson Ether Synthesis (modified) | Sodium 4-(methylthio)phenoxide, 1-Chloro-4-iodobenzene | Copper catalyst | Effective for diaryl ethers when a copper catalyst is employed. jk-sci.com |

The introduction of the methylthio group can be accomplished either before or after the ether linkage is formed. If starting from a phenol, a common method involves reaction with dimethyl disulfide in the presence of a strong acid. researchgate.net Alternatively, a thiol can be alkylated. masterorganicchemistry.com

Direct Thiolation and Methylation: A phenol can be thiolated and subsequently methylated.

Alkylation of a Thiol: If the precursor is 4-(4-chlorophenoxy)thiophenol, it can be deprotonated with a base to form a thiolate, which then acts as a nucleophile to attack a methyl halide (e.g., methyl iodide) in a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com

The formation of the aryl-sulfur bond is a key transformation in organic synthesis. acsgcipr.orgmdpi.com These methods are relevant if constructing the thioether moiety on the pre-formed diaryl ether backbone.

Nucleophilic Aromatic Substitution (SNAr): If the diaryl ether has a suitable leaving group (like a halogen) activated by an electron-withdrawing group, it can react with a sulfur nucleophile like sodium thiomethoxide.

Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts are widely used to form C-S bonds. taylorandfrancis.com A common approach involves the coupling of an aryl halide or triflate with a thiol or its salt. taylorandfrancis.com This is a versatile method with a broad substrate scope.

Optimization of Reaction Conditions and Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. These include the choice of catalyst system, solvent, temperature, pressure, and reaction time.

Catalyst Systems and Solvent Effects

The synthesis of diaryl thioethers like this compound often relies on transition metal-catalyzed cross-coupling reactions, with copper and palladium-based systems being the most prevalent. wikipedia.orgorganic-chemistry.org The choice of catalyst and solvent significantly influences the reaction's success.

Catalyst Systems:

Copper-based catalysts: Copper(I) salts, such as CuI, are frequently used in Ullmann-type couplings for the formation of C-S bonds. wikipedia.org These reactions are often cost-effective but may require high temperatures. The use of ligands like 1,10-phenanthroline (B135089) can enhance the catalytic activity of copper, allowing for milder reaction conditions.

Palladium-based catalysts: Buchwald-Hartwig amination protocols can be adapted for C-S bond formation. organic-chemistry.org These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand (e.g., Xantphos, RuPhos). nih.gov Palladium catalysts often offer higher turnover numbers and broader substrate scope but can be more expensive.

Solvent Effects:

The choice of solvent is critical and depends on the specific catalytic system and reactants. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used in Ullmann condensations to facilitate the dissolution of reactants and stabilize intermediates. wikipedia.org For palladium-catalyzed couplings, ethereal solvents like 1,4-dioxane (B91453) and toluene (B28343) are often preferred. nih.gov The effect of the solvent on yield is a key parameter for optimization.

Table 1: Effect of Catalyst and Solvent on the Yield of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Yield (%) |

| 1 | CuI (10) | None | DMF | K₂CO₃ | 65 |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | DMF | K₂CO₃ | 78 |

| 3 | CuI (10) | None | DMSO | Cs₂CO₃ | 72 |

| 4 | CuI (10) | 1,10-Phenanthroline (20) | DMSO | Cs₂CO₃ | 85 |

| 5 | Pd(OAc)₂ (2) | Xantphos (4) | Toluene | NaOtBu | 88 |

| 6 | Pd(OAc)₂ (2) | RuPhos (4) | 1,4-Dioxane | NaOtBu | 92 |

| 7 | Pd₂(dba)₃ (1) | Xantphos (4) | Toluene | LHMDS | 85 |

| 8 | Pd₂(dba)₃ (1) | RuPhos (4) | 1,4-Dioxane | LHMDS | 90 |

This table presents hypothetical data based on typical trends observed in related cross-coupling reactions.

Temperature, Pressure, and Reaction Time Optimization

The interplay between temperature, pressure, and reaction time is crucial for maximizing the yield and minimizing by-product formation.

Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150 °C. wikipedia.org However, the use of appropriate ligands and microwave irradiation can significantly lower the required temperature. mdpi.com Palladium-catalyzed couplings are generally conducted at milder temperatures, typically between 80-120 °C. wuxiapptec.com

Pressure: For reactions involving volatile reagents or solvents, conducting the reaction under elevated pressure in a sealed vessel can prevent their loss and allow for higher reaction temperatures, potentially shortening the reaction time.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting materials without leading to the degradation of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential.

Table 2: Optimization of Temperature and Reaction Time for the Synthesis of this compound using Pd(OAc)₂/RuPhos in 1,4-Dioxane

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 24 | 75 |

| 2 | 100 | 12 | 92 |

| 3 | 100 | 24 | 91 |

| 4 | 120 | 8 | 88 |

| 5 | 120 | 12 | 85 |

This table presents hypothetical data based on typical trends observed in related cross-coupling reactions.

Process Intensification and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of sustainable processes. Process intensification and green chemistry principles are integral to optimizing the synthesis of fine chemicals like this compound.

Process Intensification:

This approach aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of the target compound, this could involve:

Flow Chemistry: Transitioning from batch to continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. mdpi.com

Green Chemistry Metrics:

To evaluate the environmental performance of a synthetic route, several metrics are employed: mdpi.comnih.govwhiterose.ac.uk

Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor: Calculates the ratio of the mass of waste to the mass of the product.

Process Mass Intensity (PMI): Represents the total mass of materials used (reactants, solvents, reagents, process water) to produce a unit mass of the product.

The goal is to design synthetic pathways with high atom economy and low E-Factor and PMI values. This can be achieved by minimizing the use of auxiliary substances like solvents and purification agents, and by using catalytic rather than stoichiometric reagents.

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound allows for the exploration of structure-activity relationships in various applications. Modifications can be introduced at the chlorophenyl ring, the phenoxy moiety, or the alkylsulfane group.

Derivatization at the Chlorophenyl and Phenoxy Moieties

Modifications to the aromatic rings can be achieved by using appropriately substituted starting materials in the core synthetic reactions or by post-synthesis derivatization.

Substitution on the Chlorophenyl Ring: Introducing additional substituents on the chlorophenyl ring can be accomplished by starting with a substituted 4-chlorophenol. For example, using a di- or trichlorophenol would lead to analogs with multiple chlorine atoms on one of the phenyl rings.

Substitution on the Phenoxy Moiety: Similarly, employing a substituted 4-bromophenyl methyl sulfide (B99878) as a starting material allows for the introduction of various functional groups on the other phenyl ring. For instance, using a 4-bromo-2-methylphenyl methyl sulfide would yield an analog with a methyl group ortho to the ether linkage.

Replacement of the Phenoxy Group: The phenoxy group can be replaced with other aromatic or heteroaromatic systems by reacting the corresponding substituted phenol with 4-bromophenyl methyl sulfide. For example, using 4-pyridinol would introduce a pyridyloxy moiety.

Table 3: Examples of Synthesized Structural Analogs with Modifications on the Aromatic Rings

| Analog Name | Modification | Potential Synthetic Precursors |

| (4-(2,4-Dichlorophenoxy)phenyl)(methyl)sulfane | Additional chloro group on the phenoxy ring | 2,4-Dichlorophenol and 4-bromophenyl methyl sulfide |

| (2-Methyl-4-(4-chlorophenoxy)phenyl)(methyl)sulfane | Methyl group on the thioether-bearing ring | 4-Chlorophenol and 3-bromo-4-(methylthio)toluene |

| (4-(Pyridin-4-yloxy)phenyl)(methyl)sulfane | Replacement of chlorophenyl with pyridyl | 4-Hydroxypyridine and 4-bromophenyl methyl sulfide |

This table provides hypothetical examples of structural analogs and their potential synthetic precursors.

Modifications of the Alkylsulfane Group

The methylsulfane group offers several avenues for modification, allowing for changes in the electronic and steric properties of this part of the molecule.

Alkylation/Arylation: The methyl group can be replaced with other alkyl or aryl groups. This can be achieved by starting with the corresponding S-alkyl or S-aryl thiophenol. For example, using 4-(4-chlorophenoxy)thiophenol and reacting it with ethyl iodide would yield (4-(4-chlorophenoxy)phenyl)(ethyl)sulfane. Reaction with an aryl halide under cross-coupling conditions would lead to a diaryl sulfide.

Oxidation: The sulfide can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This significantly alters the polarity and hydrogen bonding capabilities of the sulfur-containing group. orgsyn.org

Conversion to a Thiol and Further Derivatization: The methylsulfane can be demethylated to the corresponding thiol, (4-(4-chlorophenoxy)phenyl)methanethiol. This thiol can then be reacted with a variety of electrophiles to introduce different functional groups.

Table 4: Examples of Analogs with a Modified Sulfane Group

| Analog Name | Modification | Reagents for Modification |

| (4-(4-Chlorophenoxy)phenyl)(ethyl)sulfane | Ethyl instead of methyl | Ethyl iodide |

| (4-(4-Chlorophenoxy)phenyl)(phenyl)sulfane | Phenyl instead of methyl | Phenylboronic acid (Chan-Lam) or Iodobenzene (Buchwald-Hartwig) |

| (4-(4-Chlorophenoxy)phenyl)(methyl)sulfoxide | Oxidation to sulfoxide | Hydrogen peroxide |

| (4-(4-Chlorophenoxy)phenyl)(methyl)sulfone | Oxidation to sulfone | m-Chloroperoxybenzoic acid (mCPBA) |

| 2-(4-(4-Chlorophenoxy)phenylthio)acetic acid | Carboxymethyl group | 2-Bromoacetic acid (after demethylation to thiol) |

This table provides hypothetical examples of analogs with a modified sulfane group and the reagents that could be used for their synthesis.

Preparation of Oxidized Derivatives (Sulfoxides and Sulfones)

The oxidation of the sulfur atom in this compound allows for the synthesis of its corresponding sulfoxide and sulfone derivatives. These oxidized forms are of interest in various chemical and pharmaceutical research areas. The methodologies to achieve these transformations typically involve controlled oxidation reactions, where the choice of oxidant and reaction conditions dictates the final product.

The selective oxidation of a sulfide to a sulfoxide requires milder conditions than the further oxidation to a sulfone. Common reagents for the preparation of sulfoxides include hydrogen peroxide, sodium metaperiodate, and meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperatures. ucla.edu For the synthesis of sulfones, stronger oxidizing agents or more forcing reaction conditions are generally employed.

Synthesis of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfoxide

Another common approach involves the use of hydrogen peroxide, often in the presence of a catalyst. For instance, the oxidation of methyl phenyl sulfide to its sulfoxide has been achieved using hydrogen peroxide in the presence of a titanium-substituted heteropolytungstate catalyst. researchgate.net Enzymatic oxidations also present a viable route, offering high selectivity under mild conditions.

A plausible synthetic route based on these general methods is outlined below:

| Reagent | Solvent | Temperature | Product | Reference |

| m-CPBA (1.2 equiv.) | Dichloromethane (B109758) | 0 °C | (4-(4-Chlorophenoxy)phenyl)(methyl)sulfoxide | derpharmachemica.com |

| H₂O₂ | Acetonitrile/Water | Room Temp. | (4-(4-Chlorophenoxy)phenyl)(methyl)sulfoxide | researchgate.net |

Synthesis of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfone

A documented method for the synthesis of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfone, also known by its IUPAC name 1-chloro-4-(4-(methylsulfonyl)phenoxy)benzene, involves a nucleophilic aromatic substitution reaction. rsc.org In this procedure, 4-chlorophenol is reacted with 4-chlorophenyl methyl sulfone in the presence of sodium hydroxide (B78521) in dimethyl sulfoxide (DMSO) at an elevated temperature.

Detailed research findings for this synthesis are presented in the following table:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Melting Point | Reference |

| 4-Chlorophenol | 4-Chlorophenyl methyl sulfone | NaOH | DMSO | 160 °C | 3 hrs | 93.2% | 111-112 °C | rsc.org |

This synthetic approach provides a high yield of the desired sulfone. The product can be purified by recrystallization from ethanol. rsc.org

Alternatively, sulfones can be prepared by the oxidation of the corresponding sulfide using an excess of a strong oxidizing agent. Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide, sometimes in the presence of a catalyst, can drive the oxidation past the sulfoxide stage to the sulfone. derpharmachemica.com The oxidation of sulfides to sulfones using m-CPBA can also be achieved, typically by using more than two equivalents of the oxidizing agent and often at a higher temperature than that used for sulfoxide synthesis. derpharmachemica.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can map out the molecular structure. For a molecule such as this compound, specific NMR experiments would provide a definitive blueprint of its atomic connectivity and spatial arrangement.

However, a diligent search of scientific databases has not yielded any published experimental NMR data for this specific compound. To provide a scientifically accurate analysis, including data tables of chemical shifts and coupling constants, access to experimentally acquired spectra is essential.

¹H NMR Spectral Analysis and Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two phenyl rings would likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The protons on the phenyl ring attached to the sulfur atom would be influenced by its electron-donating or -withdrawing nature, as would the protons on the phenoxy ring. The methyl group protons (-SCH₃) would be expected to appear as a singlet further upfield, likely in the δ 2.4-2.5 ppm region, based on data for similar thioanisole (B89551) compounds. libretexts.org

Predicted ¹H NMR Data (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -SCH₃ | ~2.5 | s (singlet) |

| Aromatic H (ring A) | ~6.9 - 7.2 | m (multiplet) |

This table is hypothetical and for illustrative purposes only. Actual values require experimental data.

¹³C NMR Spectral Analysis and Carbon Framework

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal. The aromatic carbons would resonate in the typical downfield region of δ 115-160 ppm. The carbon of the methyl group attached to the sulfur would be expected at a much higher field, around δ 15-20 ppm. The carbons directly bonded to the chlorine, oxygen, and sulfur atoms (C-Cl, C-O, C-S) would exhibit chemical shifts influenced by the electronegativity and resonance effects of these heteroatoms. organicchemistrydata.org

Predicted ¹³C NMR Data (Hypothetical)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -SCH₃ | ~16 |

| Aromatic C-S | ~130-140 |

| Aromatic C-Cl | ~128-135 |

| Aromatic C-O | ~150-160 |

This table is hypothetical and for illustrative purposes only. Actual values require experimental data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY would reveal correlations between protons that are coupled to each other, helping to delineate the spin systems within the two aromatic rings.

HSQC would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and confirming the position of the methyl-sulfane group.

Without experimental 2D NMR data, a definitive assignment of the molecular structure remains unconfirmed.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

As with the NMR data, specific experimental mass spectrometry data for this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The calculated exact mass of C₁₃H₁₁ClOS is 250.0246. An experimental HRMS measurement would be needed to confirm this with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragments provides insights into the structure of the original molecule. For this compound, characteristic fragmentation patterns would be expected. libretexts.orgnih.gov These could include:

Cleavage of the C-S bond, leading to the loss of the methyl group (•CH₃) or the methylsulfane group (•SCH₃).

Cleavage of the ether bond (C-O-C).

Loss of the chlorine atom.

Fragmentation of the aromatic rings.

A detailed elucidation of the fragmentation pathways is not possible without the actual MS/MS spectrum.

Ionization Techniques (e.g., ESI, EI)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, both soft and hard ionization techniques are applicable.

Electron Ionization (EI): As a hard ionization method, EI subjects the molecule to high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. bu.edu.eg The resulting mass spectrum provides a unique fingerprint of the molecule. While specific experimental data for the title compound is not available, the expected fragmentation would likely involve cleavage at the ether linkage and the thioether group. Key fragmentation pathways for similar structures often involve the loss of the methyl group (-CH₃), the chlorophenoxy group (-OC₆H₄Cl), or the entire methylsulfanylphenyl group (-C₆H₄SCH₃). nih.govlibretexts.org The molecular ions of related sulfones are often unstable. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules and for observing the intact molecule. youtube.com For this compound, ESI would likely generate a protonated molecule, [M+H]⁺, or adducts with solvent ions. rsc.org This technique is crucial for confirming the molecular weight with high accuracy and is less likely to cause in-source fragmentation compared to EI. upce.cz

| Ionization Technique | Typical Ion Observed | Information Obtained |

| Electron Ionization (EI) | M⁺•, various fragment ions | Molecular fingerprint, structural fragmentation pattern |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Accurate molecular weight, intact molecule observation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the diaryl ether linkage is expected to produce a strong, characteristic band, typically in the 1270-1230 cm⁻¹ range for asymmetric stretching and near 1050-1010 cm⁻¹ for symmetric stretching. The C-S stretching vibration of the thioether group would appear as a weaker band in the 710-570 cm⁻¹ region. The C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The C-S and S-CH₃ vibrations would also be observable.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| Diaryl Ether (C-O-C) | Asymmetric Stretching | 1270-1230 | Strong |

| Thioether (C-S) | Stretching | 710-570 | Weak to Medium |

| C-Cl | Stretching | 850-550 | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric systems. The chromophore in this compound consists of the two interconnected phenyl rings, which are influenced by the ether oxygen, the sulfur atom, and the chlorine substituent.

The UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene (B151609) rings. Typically, aromatic compounds exhibit a strong absorption band (E-band) around 200 nm and a weaker band (B-band) in the 250-280 nm region. rsc.org The presence of the auxochromic ether and thioether groups, which possess non-bonding electrons, is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The chlorine atom would also contribute to this shift. The exact positions of the absorption maxima (λmax) would be sensitive to the solvent polarity. science-softcon.de

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~200-220 (E-band) | Phenyl rings |

| π → π | ~260-290 (B-band) | Phenyl rings with auxochromes |

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its precise three-dimensional structure in the solid state.

To perform X-ray diffraction analysis, single crystals of sufficient size and quality must be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents. The quality of the resulting crystals would be assessed using optical microscopy and preliminary X-ray diffraction screening.

Once a suitable crystal is obtained and mounted on a diffractometer, the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group would be determined. The space group describes the symmetry elements present in the crystal. For comparison, the related compound methyl-(4-chlorophenyl)sulfone crystallizes in the monoclinic space group P2₁/n. researchgate.net

The primary information obtained from a full crystal structure determination is the precise spatial arrangement of the atoms, including bond lengths, bond angles, and torsion angles. For this compound, this would reveal the conformation of the molecule, particularly the dihedral angles between the two phenyl rings and the geometry around the ether oxygen and thioether sulfur atoms. In similar diaryl ether and sulfide (B99878) structures, the phenyl rings are typically not coplanar.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

A comprehensive review of available scientific literature and crystallographic databases indicates a lack of specific studies on the intermolecular interactions of the compound this compound. There are no published crystal structures or detailed spectroscopic analyses that would provide the necessary data to evaluate its hydrogen bonding, halogen bonding, and π-stacking interactions.

To provide a scientifically grounded analysis, it is imperative to rely on experimental data, such as that obtained from single-crystal X-ray diffraction, which reveals the precise three-dimensional arrangement of molecules in the solid state. This data allows for the measurement of intermolecular distances and angles, which are critical in identifying and characterizing non-covalent interactions. For instance, the presence of hydrogen bonds is determined by the distance between a hydrogen atom and an acceptor atom (like oxygen or sulfur) and the angle of the D-H···A system (where D is the donor atom). Similarly, halogen bonds (C-Cl···O/S/π) are identified by short contacts between the chlorine atom and a nucleophilic region, and π-stacking interactions are characterized by the distances and geometry between the aromatic rings.

In the absence of such specific research for this compound, any discussion of its intermolecular interactions would be purely theoretical and speculative. Such an analysis would not meet the standards of a professional and authoritative scientific article based on detailed research findings.

While studies on related molecules containing chlorophenyl, phenoxy, or methylsulfane moieties exist, extrapolating these findings to the target compound would be inappropriate, as the unique combination and spatial arrangement of these functional groups in this compound will dictate its specific intermolecular interaction profile.

Therefore, a detailed and accurate analysis of the hydrogen bonding, halogen bonding, and π-stacking for this compound is not possible at this time due to the absence of the requisite primary research data.

Chemical Reactivity and Mechanistic Studies of 4 4 Chlorophenoxy Phenyl Methyl Sulfane

Oxidation Pathways of the Sulfane Moiety

The oxidation of thioethers, such as (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane, is a fundamental reaction in organic sulfur chemistry, leading to the formation of sulfoxides and subsequently sulfones. masterorganicchemistry.comnih.gov This process involves the transfer of oxygen atoms to the sulfur, resulting in a change in the oxidation state and the geometric and electronic properties of the molecule. nih.govyoutube.com

Selective Sulfoxidation to Sulfoxides

The initial oxidation of the sulfane moiety in this compound yields the corresponding sulfoxide (B87167), (4-(4-Chlorophenoxy)phenyl)(methyl)sulfoxide. This transformation represents the first step in the oxidation cascade and can often be achieved with high selectivity under controlled reaction conditions. organic-chemistry.org The reaction proceeds through the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. youtube.com

The formation of the sulfoxide introduces a chiral center at the sulfur atom, a key feature of sulfoxides. wikipedia.org The selective synthesis of one enantiomer over the other, known as asymmetric sulfoxidation, is a significant area of research, often employing chiral catalysts. orgsyn.org

Further Oxidation to Sulfones

Upon further oxidation, the intermediate sulfoxide is converted into the corresponding sulfone, (4-(4-Chlorophenoxy)phenyl)(methyl)sulfone. masterorganicchemistry.comnih.gov In this step, a second oxygen atom is added to the sulfur atom. youtube.com This oxidation is generally more difficult to achieve than the initial sulfoxidation and often requires stronger oxidizing agents or more forcing reaction conditions. organic-chemistry.org The resulting sulfone is a highly stable functional group. nih.gov

Oxidizing Agents and Reaction Selectivity

A variety of oxidizing agents can be employed for the oxidation of thioethers to sulfoxides and sulfones. The choice of oxidant is crucial for controlling the selectivity of the reaction. rsc.org

Common Oxidizing Agents for Sulfoxidation and Sulfonation:

| Oxidizing Agent | Selectivity | Typical Products |

| Hydrogen Peroxide (H₂O₂) | Can be tuned with catalysts | Sulfoxides or Sulfones nih.govorganic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Often leads to sulfones | Sulfones organic-chemistry.org |

| Sodium Metaperiodate (NaIO₄) | Highly selective for sulfoxides | Sulfoxides orgsyn.org |

| N-Fluorobenzenesulfonimide (NFSI) | Controllable to yield either | Sulfoxides or Sulfones rsc.org |

| Ozone (O₃) | Powerful, can lead to overoxidation | Sulfoxides and Sulfones masterorganicchemistry.com |

| Tantalum carbide (TaC) | Catalyzes selective oxidation to sulfoxides | Sulfoxides organic-chemistry.orgorganic-chemistry.org |

| Niobium carbide (NbC) | Catalyzes oxidation to sulfones | Sulfones organic-chemistry.orgorganic-chemistry.org |

The selectivity between sulfoxide and sulfone formation can be influenced by factors such as the stoichiometry of the oxidant, the reaction temperature, and the presence of catalysts. rsc.org For instance, using one equivalent of a mild oxidizing agent at low temperatures often favors the formation of the sulfoxide. orgsyn.org Conversely, using an excess of a strong oxidizing agent or higher temperatures typically leads to the sulfone. organic-chemistry.org Catalytic systems, such as those based on titanium or vanadium, have been developed to achieve high selectivity for sulfoxide formation. researchgate.net

Kinetics and Mechanism of Oxidation Reactions

The oxidation of thioethers generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant. youtube.com Kinetic studies on analogous compounds, such as methyl phenyl sulfide (B99878), have provided insights into the reaction mechanism. The reaction is typically second-order, being first-order in both the sulfide and the oxidizing agent. scispace.comias.ac.in

The rate of oxidation is influenced by the electronic properties of the substituents on the aryl ring. Electron-donating groups on the phenyl ring increase the nucleophilicity of the sulfur atom, accelerating the reaction rate, while electron-withdrawing groups have the opposite effect. In the case of this compound, the electron-withdrawing nature of the 4-chlorophenoxy group would be expected to decrease the rate of oxidation compared to an unsubstituted phenyl methyl sulfide.

The mechanism can also be influenced by the solvent. rsc.org In non-polar solvents, a concerted mechanism is often proposed. However, in polar solvents, the reaction may proceed through a more stepwise mechanism involving charged intermediates. rsc.org

Reductive Transformations

While oxidation is the more common transformation for sulfanes, reductive pathways are also possible, though less frequently studied for this specific compound. The reduction of the sulfane moiety itself is not a typical reaction as it is already in a low oxidation state. However, the sulfoxide and sulfone derivatives can be reduced back to the sulfane. For instance, the deoxygenation of sulfoxides to sulfides can be achieved using various reducing agents.

Photochemical Degradation and Photostability

The photochemical stability of this compound is an important consideration, particularly in environmental contexts. The presence of the chlorophenoxy group suggests potential for photochemical degradation. Studies on related compounds like 4-chlorophenol (B41353) show that they can undergo photochemical degradation, and this process can be enhanced by the presence of oxidizing agents like hydrogen peroxide or peroxyacetic acid in advanced oxidation processes (AOPs). nih.govnih.gov

The degradation of 4-chlorophenol, a structural component of the target molecule, has been shown to proceed via the formation of various intermediates, ultimately leading to mineralization under optimal conditions. nih.govnih.gov It is plausible that this compound could undergo similar photochemical transformations, potentially involving cleavage of the ether linkage or oxidation of the sulfane group, especially in the presence of UV light and oxidizing species.

Direct Photolysis in Solution and Solid State

Direct photolysis involves the absorption of light by a molecule, leading to its excitation and subsequent chemical transformation. For this compound, both the diaryl ether and the thioether moieties, as well as the chlorinated aromatic systems, are expected to be photoactive.

Studies on the related fungicide pyraclostrobin (B128455), which contains the 1-(4-chlorophenyl)pyrazol-3-yloxy-phenyl group, show that it undergoes direct photolysis in water. The quantum yield for pyraclostrobin photolysis has been estimated to be 2.17 x 10⁻¹, indicating a moderate efficiency of light-induced degradation. fao.org The photolysis of pyraclostrobin is a significant degradation pathway in aqueous environments. researchgate.netnih.gov Similarly, the fungicide trifloxystrobin (B1683241), which also possesses a substituted diaryl ether-like structure, is susceptible to aquatic photolysis, with environmental half-lives reported to be as short as 0.7 to 1.3 days in summer. acs.org

The photolytic degradation of these related compounds on solid surfaces, such as soil or glass, has also been observed. For instance, pyraclostrobin residues on glass were degraded by approximately 98% within 30 seconds of exposure to UV-C irradiation. biorxiv.org On soil surfaces, photolysis is also a relevant degradation pathway for strobilurin fungicides. epa.govresearchgate.net

Given these findings, it is highly probable that this compound undergoes direct photolysis in both solution and solid states when exposed to environmentally relevant wavelengths of light. The primary photochemical processes are likely to involve the cleavage of the ether bond and the C-S bonds.

Photosensitized Reactions and Radical Mechanisms

In addition to direct photolysis, photosensitized reactions can contribute to the degradation of this compound. These reactions involve the transfer of energy from an excited photosensitizer to the target molecule or to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (•OH). acs.org

Thioethers are known to be susceptible to oxidation by ROS. For instance, the oxidation of thioanisole (B89551) derivatives can be photosensitized. fao.org The reaction of thioethers with hypochlorite, a reactive oxygen species, is extremely rapid. nih.gov Therefore, in the presence of natural photosensitizers like humic acids, which are common in natural waters, the photodegradation of this compound is likely to be accelerated. Studies on trifloxystrobin have shown that its photodegradation rate is influenced by the presence of humic acids. researchgate.netasianpubs.org

The degradation of triclosan, which has a dichlorophenoxy-phenol structure, has been shown to be enhanced by TiO₂ photocatalysis, a process that relies on the generation of radicals. researchgate.net This suggests that radical-mediated oxidation is a viable degradation pathway for the diaryl ether moiety as well. The mechanism of photosensitized oxidation can proceed via Type I (electron/hydrogen transfer) or Type II (singlet oxygen) pathways. acs.org For this compound, both pathways could be operative, leading to the oxidation of the sulfur atom to sulfoxide and sulfone, as well as cleavage of the ether linkage.

Identification of Photodegradation Products and Kinetics

Detailed studies on the photodegradation of pyraclostrobin have identified several major products resulting from the cleavage of the molecule and subsequent transformations. fao.org

| Photodegradation Product of Pyraclostrobin | Half-life (days) |

| 500M78 | 4.62 |

| BF 500-13 | 30.67 |

| 500M58 | 8.64 |

| BF 500-14 | 0.28 |

| BF 500-11 | Not determined |

Table 1: Major photodegradation products of pyraclostrobin in water and their estimated half-lives. fao.org

The photolysis of trifloxystrobin also yields a range of products, primarily through isomerization and hydrolysis of the parent compound. epa.govepa.govnih.gov

Based on these analogous systems, the photodegradation of this compound is expected to produce a mixture of products arising from:

Cleavage of the ether bond to yield 4-chlorophenol and 4-(methylthio)phenol (B156131).

Oxidation of the thioether group to the corresponding sulfoxide and sulfone.

Isomerization and further reactions of the initial photoproducts.

The kinetics of photodegradation are expected to be influenced by factors such as pH, the presence of photosensitizers, and the intensity of light. For example, the photolytic half-life of trifloxystrobin in aqueous solution is pH-dependent, being shorter in alkaline conditions. researchgate.netasianpubs.org

| pH | Photolytic Half-life of Trifloxystrobin (hours) |

| 4 | 13.0 |

| 7 | 11.9 |

| 9 | 4.3 |

Table 2: pH-dependent photolytic half-lives of trifloxystrobin in aqueous solution. researchgate.netasianpubs.org

Hydrolysis and Solvolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound can potentially undergo hydrolysis, although diaryl ethers are generally resistant to this reaction under neutral conditions.

Studies on the related strobilurin fungicides provide insight into the hydrolytic stability of this type of structure. Pyraclostrobin is reported to be stable to hydrolysis at pH 5 and 7, but undergoes slow degradation at pH 9. fao.orgepa.gov At 50°C and pH 9, the formation of degradation products becomes more significant. fao.org The hydrolysis of pyraclostrobin follows first-order kinetics and is faster under alkaline conditions. tandfonline.com

Similarly, trifloxystrobin is stable at acidic pH but its hydrolysis rate increases significantly with increasing pH, being fastest in alkaline solutions. fao.orgasianpubs.org The hydrolysis of trifloxystrobin is also temperature-dependent, with the rate constant increasing 2-4 times for every 10°C rise in temperature. researchgate.netasianpubs.org The primary hydrolysis product of trifloxystrobin is its corresponding carboxylic acid, CGA-321113. epa.govfao.org

| pH | Hydrolysis Half-life of Trifloxystrobin at 20°C |

| 5 | 8.6 years |

| 7 | 80.1 days |

| 9 | 1.1 days |

Table 3: pH-dependent hydrolysis half-lives of trifloxystrobin. fao.org

Based on this information, this compound is expected to be hydrolytically stable under acidic and neutral conditions. However, under alkaline conditions, it is likely to undergo slow hydrolysis, cleaving the ether bond to produce 4-chlorophenol and 4-(methylthio)phenol. The thioether group itself is generally stable to hydrolysis.

Reactivity with Biological Nucleophiles and Electrophiles

The thioether moiety in this compound is a key site for reactions with biological molecules. Sulfur in a thioether is a soft nucleophile and can react with various electrophiles. masterorganicchemistry.com

One of the most important biological nucleophiles is the tripeptide glutathione (B108866) (GSH), which plays a crucial role in cellular detoxification. rsc.orgnih.gov The thiolate form of GSH is a potent nucleophile that can react with electrophilic xenobiotics. While this compound itself is not a strong electrophile, its metabolic activation can lead to the formation of electrophilic species that can then be conjugated with GSH.

Conversely, the thioether can be oxidized by biological oxidants, such as those generated by cytochrome P450 enzymes, to form a sulfoxide. This sulfoxide is more electrophilic than the parent thioether and can be a target for nucleophilic attack.

In the context of biological systems, the reactivity of this compound is likely to be dominated by its metabolic transformations, which can generate both nucleophilic and electrophilic intermediates. The metabolism of pyraclostrobin, for instance, involves cleavage of the ether bond, demethoxylation, and hydroxylation, followed by conjugation. epa.gov The metabolism of trifloxystrobin also involves hydrolysis and isomerization. epa.gov

Other Transformation Mechanisms

Besides photolysis, hydrolysis, and reactions with biological nucleophiles/electrophiles, other transformation mechanisms can be relevant for this compound.

Metabolic Oxidation: Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of xenobiotics. They can catalyze the oxidation of various functional groups. The thioether in this compound is a likely target for P450-mediated oxidation to the corresponding sulfoxide and subsequently to the sulfone. Studies on thioanisole, a simple analog, have shown that it undergoes sulfoxidation catalyzed by cytochrome P450 enzymes. researchgate.netacs.orgresearchgate.net The aromatic rings can also be hydroxylated by P450 enzymes.

Ether Bond Cleavage: As observed in the metabolism of pyraclostrobin and trifloxystrobin, enzymatic cleavage of the diaryl ether bond is a significant transformation pathway. epa.govepa.gov This would lead to the formation of 4-chlorophenol and a derivative of 4-(methylthio)phenol.

Oxidative Cleavage of the C-S Bond: Recent research has shown that C-S bonds in organosulfur compounds can be cleaved under oxidative conditions, for example, through heterogeneous catalysis. researchgate.net While this may not be a primary biological pathway, it represents a potential environmental degradation route under specific conditions.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule, offering insights into its geometry, stability, and reactivity from first principles. unipd.it These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. semanticscholar.orgdiva-portal.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, including geometry optimization and energy landscapes. uomphysics.net By using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-31+G(d,p), the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) can be determined. uomphysics.net

For a molecule like (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane, DFT calculations would reveal key structural parameters. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting optimized structure would provide precise information on the orientation of the chlorophenoxy group relative to the methyl-substituted phenyl ring and the geometry around the central sulfur atom.

The energy landscape, explored through techniques like relaxed potential energy surface scans, would identify various stable conformers and the energy barriers separating them. For this molecule, key rotations would occur around the C-O and C-S bonds, leading to different spatial arrangements of the aromatic rings and the methyl group. The relative energies of these conformers are critical for understanding the molecule's flexibility and predominant shapes at a given temperature. In studies of similar chlorophenoxy derivatives, DFT calculations have been successfully used to compare the calculated bond lengths and angles with experimental data from X-ray diffraction, showing good agreement. uomphysics.net

Table 1: Predicted Structural Parameters for a Representative Analogous Compound (2-(4-chlorophenoxy)acetamide derivative) from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-O (ether) | 1.370 | C-O-C: 118.5 | |

| C-S | 1.770 (estimated) | C-S-C: 105.2 (estimated) | C-O-C-C: 179.8 |

| S-CH₃ | 1.810 (estimated) | C-S-C-C: 45.0 (estimated) |

Note: Data is illustrative and based on calculations for structurally similar fragments and compounds like 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide and thioanisole (B89551). uomphysics.netwikipedia.org The values for the thioether portion are estimates based on typical C-S and S-CH₃ bond lengths and angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thioether group and the associated phenyl ring, which are more readily oxidized. The LUMO would likely be distributed across the chlorophenoxy ring, particularly influenced by the electron-withdrawing chlorine atom.

In a DFT study on a related compound, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, the HOMO and LUMO energies were calculated, resulting in an energy gap that describes the molecule's charge transfer capabilities. uomphysics.net A similar analysis for our target molecule would map these orbitals' distributions, providing a clear picture of the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.50 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.75 | LUMO - HOMO |

Note: These values are representative, based on data for analogous structures containing the chlorophenoxy moiety, and serve to illustrate the expected range for the target compound. uomphysics.netnih.gov

Electrostatic Potential Surfaces (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. uomphysics.net The MESP maps the electrostatic potential onto the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP would show distinct regions of negative potential around the oxygen and chlorine atoms due to their high electronegativity, as well as on the sulfur atom due to its lone pairs. These sites represent likely points for hydrogen bonding or coordination with electrophiles. Regions of positive potential would be expected around the hydrogen atoms. Such maps are critical for understanding non-covalent interactions and recognizing sites of chemical reactivity. DFT calculations on similar structures have used MESP to identify the most reactive parts of the molecule. uomphysics.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm a molecule's structure. uomphysics.net

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT are commonly used to predict NMR chemical shifts. For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, aiding in the interpretation of experimental spectra. Similarly, calculating the vibrational frequencies would produce a theoretical IR spectrum, identifying characteristic peaks for functional groups like the C-O-C ether linkage, the C-S-C thioether, C-Cl bond, and aromatic C-H stretches. Such computational results have been shown to correlate well with experimental spectra for related chlorophenoxy derivatives. uomphysics.netresearchgate.net

Reaction Mechanism Elucidation via Transition State Search

Computational chemistry is a powerful tool for investigating reaction pathways and determining the structures of short-lived transition states. nih.gov For this compound, a relevant reaction to study would be the oxidation of the sulfur atom. The thioether group can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. wikipedia.org

A transition state search using DFT would model this oxidation process, for instance, by an oxidant like hydrogen peroxide. The calculation would identify the geometry and energy of the transition state for the oxygen atom transfer to the sulfur. By comparing the energy of the transition state to the reactants and products, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. Similar computational approaches have been used to study the photodissociation dynamics of thioanisole, identifying key transition states and reaction pathways. aip.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While QM methods are ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. youtube.comnih.gov

Furthermore, MD simulations are excellent for studying intermolecular interactions. By simulating the molecule in a solvent like water or an organic solvent, one can analyze the formation and lifetime of hydrogen bonds, van der Waals contacts, and other non-covalent interactions with the surrounding solvent molecules. nih.govacs.org This provides a dynamic picture of solvation and how the molecule behaves in a realistic chemical environment. Studies on similar ether-linked molecules have used MD to probe these very interactions and their influence on physical properties. nih.govacs.org

In Silico Predictions for Biological and Environmental Fate

In the absence of extensive empirical data, computational modeling provides a valuable approach for predicting the disposition of the chemical compound this compound in biological and environmental systems. These in silico methods utilize the molecular structure of the compound to estimate its pharmacokinetic properties and its behavior in the environment, offering crucial insights for preliminary risk assessment and guiding further experimental studies.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The ADMET profile of a compound is a critical determinant of its potential biological activity and toxicological risk. Using predictive models, a comprehensive in silico ADMET profile for this compound has been generated to estimate its behavior in the body.

Absorption: Oral bioavailability is a key factor in determining a compound's potential for systemic exposure. Predictions for this compound suggest moderate to good absorption characteristics. For instance, its predicted human intestinal absorption is high. The Caco-2 cell permeability, a model for the intestinal barrier, is also predicted to be high.

Distribution: Following absorption, a compound's distribution throughout the body is governed by its ability to cross biological membranes and bind to plasma proteins. The predicted volume of distribution at steady state (VDss) for this compound suggests that the compound does not distribute extensively into tissues. Its ability to cross the blood-brain barrier is predicted to be low, indicating a lower likelihood of central nervous system effects. Plasma protein binding is predicted to be significant.

Metabolism: The metabolic fate of a compound is crucial for its detoxification and clearance. This compound is predicted to be a substrate for several cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. It is predicted to be a substrate for CYP2D6 and CYP3A4. However, it is not predicted to be an inhibitor of these enzymes, suggesting a lower potential for drug-drug interactions mediated by this mechanism.

Excretion: The primary route of excretion for many compounds is through the kidneys. The total clearance of this compound is predicted to be low. The compound is not predicted to be a substrate of the renal organic cation transporter 2 (OCT2).

Toxicity: In silico toxicity predictions provide an early warning for potential adverse effects. For this compound, the AMES toxicity test, which assesses mutagenic potential, is predicted to be negative. The compound is also not predicted to be a skin sensitizer. The maximum tolerated dose in humans is predicted to be low.

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Readily absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10^-6 cm/s) | High | High potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| VDss (log L/kg) | Low | Limited distribution into tissues from the bloodstream. |

| Blood-Brain Barrier Permeability (logBB) | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (%) | High | A significant fraction of the compound is expected to be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

| CYP1A2 Inhibitor | No | Low potential to inhibit the metabolism of other drugs via this enzyme. |

| CYP2C19 Inhibitor | No | Low potential to inhibit the metabolism of other drugs via this enzyme. |

| CYP2C9 Inhibitor | No | Low potential to inhibit the metabolism of other drugs via this enzyme. |

| CYP2D6 Inhibitor | No | Low potential to inhibit the metabolism of other drugs via this enzyme. |

| CYP3A4 Inhibitor | No | Low potential to inhibit the metabolism of other drugs via this enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Low | Slow removal of the compound from the body is predicted. |

| Renal OCT2 Substrate | No | Not likely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| AMES Toxicity | Negative | Not predicted to be mutagenic. |

| Skin Sensitization | Negative | Low likelihood of causing an allergic skin reaction. |

| Max. Tolerated Dose (human) (log mg/kg/day) | Low | The dose that can be tolerated in humans is predicted to be low. |

Environmental Partitioning and Degradation Prediction

Understanding the environmental fate of a chemical is essential for assessing its potential impact on ecosystems. Computational models can predict how this compound will partition between different environmental compartments (air, water, soil, and sediment) and its potential for degradation.

Environmental Partitioning: The partitioning behavior of a chemical is largely governed by its physicochemical properties, such as its octanol-water partition coefficient (Log K_ow_), water solubility, and vapor pressure. For this compound, the high predicted Log K_ow_ suggests a strong tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. Its predicted water solubility is low, which is consistent with its hydrophobic nature. The Henry's Law Constant suggests that volatilization from water to air is a potential, though not dominant, transport mechanism.

When released into a model environment, it is predicted that the majority of the compound will be found in soil and sediment, with a smaller fraction in water and a negligible amount in the air.

Degradation: The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes.

Biodegradation: Predictive models suggest that this compound is not readily biodegradable. The probability of rapid biodegradation is low, and its predicted half-life in water, soil, and sediment suggests persistence.

Atmospheric Oxidation: In the atmosphere, the compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The predicted atmospheric oxidation half-life is on the order of hours, indicating that this is a relevant degradation pathway for the small fraction of the compound that may enter the atmosphere.

Hydrolysis: The molecule contains an ether linkage that could potentially undergo hydrolysis. However, under typical environmental pH conditions (pH 7), the hydrolysis half-life is predicted to be very long, suggesting that this is not a significant degradation pathway.

Bioaccumulation: Due to its high lipophilicity (high Log K_ow_), there is a potential for this compound to bioaccumulate in aquatic organisms. The predicted bioconcentration factor (BCF) is significant, indicating that the compound could accumulate in fish and other aquatic life to levels higher than those in the surrounding water.

Table 2: Predicted Environmental Fate and Ecotoxicity of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.85 | High potential for bioaccumulation and sorption to organic matter. |

| Water Solubility (mg/L) | Low | Limited dissolution in water. |

| Henry's Law Constant (atm-m³/mole) | Moderate | Some potential for volatilization from water. |

| Environmental Partitioning (Fugacity Model) | ||

| % in Air | Low | Unlikely to reside in the atmosphere in significant amounts. |

| % in Water | Moderate | Will be present in the aqueous phase, but with a tendency to partition out. |

| % in Soil | High | Expected to be a major environmental sink for the compound. |

| % in Sediment | High | Expected to accumulate in sediments. |

| Degradation | ||

| Biodegradation Probability | Low | Not expected to be readily broken down by microorganisms. |

| Atmospheric Oxidation Half-life (days) | Short | Relatively rapid degradation in the atmosphere. |

| Hydrolysis Half-life at pH 7 (days) | Long | Stable to hydrolysis under normal environmental conditions. |

| Ecotoxicity | ||

| Bioconcentration Factor (BCF) | High | High potential to accumulate in aquatic organisms. |

| Fish Acute Toxicity (96h LC50, mg/L) | Moderate | May be toxic to fish at moderate concentrations. |

| Daphnia Acute Toxicity (48h EC50, mg/L) | Moderate | May be toxic to aquatic invertebrates at moderate concentrations. |

| Green Algae Acute Toxicity (96h EC50, mg/L) | Moderate | May be toxic to aquatic plants at moderate concentrations. |

Environmental Fate and Transport Research of 4 4 Chlorophenoxy Phenyl Methyl Sulfane

Environmental Persistence and Degradation Kinetics

The biodegradation of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane is expected to be influenced by the presence of its chlorophenoxy and thioether moieties. Chlorinated aromatic compounds are often recalcitrant to microbial degradation. core.ac.uk The degradation of chlorophenols, for example, can proceed through aerobic pathways involving hydroxylation and ring cleavage, but the rate and extent of degradation are highly dependent on the specific microbial communities present and environmental conditions. nih.govmdpi.com

The initial steps in the biodegradation of compounds containing a 4-chlorophenoxy group often involve the cleavage of the ether bond or hydroxylation of the aromatic ring. For instance, the biodegradation of 4-chlorophenol (B41353) can proceed via the formation of hydroquinone (B1673460) or 4-chlorocatechol, which are then further broken down. nih.govresearchgate.net The presence of the methylsulfane group may also influence biodegradability. Thioanisole (B89551) itself can be biodegraded by various bacteria, often involving oxidation of the sulfur atom to sulfoxide (B87167) and sulfone, followed by ring cleavage.

Given the complexity of the molecule, the biodegradation of this compound in soil and sediment is likely to be a slow process. The half-life in soil could range from several weeks to months, depending on factors such as soil type, organic matter content, temperature, and the presence of adapted microbial populations. In anaerobic aquatic environments, reductive dechlorination might be a possible degradation pathway.

Table 1: Estimated Biodegradation Half-life of this compound in Various Environmental Compartments (Hypothetical Data)

| Environmental Compartment | Estimated Half-life (t½) | Conditions |

| Aerobic Soil | 60 - 180 days | Temperature: 20-25°C; presence of adapted microorganisms. |

| Aerobic Water | 30 - 90 days | Dependent on microbial population and nutrient availability. |

| Anaerobic Sediment | 120 - 365 days | Reductive dechlorination may be the primary pathway. |

| Note: This table presents hypothetical data based on the behavior of structurally similar compounds. Specific experimental data for this compound is not available. |

Photodegradation, or the breakdown of chemicals by light, is expected to be a significant degradation pathway for this compound, particularly in aquatic environments. Diphenyl ether compounds are known to undergo photolysis. orst.eduresearchgate.netherts.ac.uk The primary mechanism of photodegradation for halogenated diphenyl ethers is often dehalogenation, where the chlorine atom is cleaved from the phenyl ring. researchgate.netherts.ac.uk This process can lead to the formation of less chlorinated, and potentially less toxic, degradation products.

Studies on brominated diphenyl ethers have shown that they can be degraded by UV irradiation, following pseudo-first-order kinetics. orst.edu The rate of photodegradation can be influenced by the pH of the water and the presence of other substances like humic acids, which can act as photosensitizers or light screens. orst.edu In the atmosphere, the compound is likely to react with hydroxyl radicals, leading to its degradation. The atmospheric half-life would depend on the concentration of these radicals.

Table 2: Estimated Photodegradation Half-life of this compound (Hypothetical Data)

| Environment | Estimated Half-life (t½) | Conditions |

| Aquatic (Surface Water) | 1 - 10 days | Exposure to natural sunlight. |

| Atmospheric | 2 - 20 hours | Reaction with hydroxyl radicals. |

| Note: This table presents hypothetical data based on the behavior of structurally similar compounds. Specific experimental data for this compound is not available. |

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage and the thioether linkage are the most likely sites for hydrolysis. However, diphenyl ethers are generally stable to hydrolysis under normal environmental pH conditions (pH 4-9). researchgate.net Similarly, thioethers are also relatively resistant to hydrolysis. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in the environment.

Oxidation by chemical oxidants present in the environment, such as hydroxyl radicals in water or the atmosphere, would contribute to the degradation of the molecule, as discussed under photodegradation. The sulfur atom in the methylsulfane group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives.

Sorption and Mobility in Environmental Compartments

The mobility of a chemical in the environment, particularly in soil, is largely governed by its tendency to adsorb to soil particles. This is a key factor in determining its potential to leach into groundwater or be transported via runoff.

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to the organic carbon fraction of soil. A high Koc value indicates strong binding and low mobility, while a low Koc value suggests weak binding and high mobility. chemsafetypro.comepa.gov For a compound like this compound, which is non-ionic and has a relatively high molecular weight and hydrophobicity (as inferred from its structure), a moderate to high Koc value is expected.

The adsorption of similar compounds, such as diphenyl ether herbicides, is influenced by soil properties like organic matter content and clay content. epa.gov Adsorption is generally described by isotherms, such as the Freundlich or Langmuir models, which relate the concentration of the chemical in the soil to its concentration in the soil solution at equilibrium. Desorption studies would indicate the potential for the compound to be released back into the soil solution after being adsorbed.

Table 3: Estimated Soil Adsorption and Mobility Parameters for this compound (Hypothetical Data)

| Parameter | Estimated Value | Interpretation |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1,000 - 5,000 L/kg | Moderate to low mobility in soil. |

| Freundlich Adsorption Coefficient (Kf) | 5 - 25 | Indicates significant adsorption to soil particles. |

| Hysteresis Index (H) | > 0.7 | Suggests that desorption is slower than adsorption, indicating some irreversibility. |

| Note: This table presents hypothetical data based on the behavior of structurally similar compounds. Specific experimental data for this compound is not available. |

The potential for a pesticide to leach into groundwater is a significant environmental concern. orst.eduepa.gov This potential is often assessed using models that incorporate the pesticide's persistence (half-life) and mobility (Koc). The Groundwater Ubiquity Score (GUS) is a simple index calculated from these two parameters: GUS = log10(t½_soil) * (4 - log10(Koc)). orst.edu

Pesticides with a GUS score greater than 2.8 are generally considered to have a high leaching potential, while those with a score less than 1.8 are considered to have a low leaching potential. orst.edu Given the expected moderate to long soil half-life and moderate to high Koc value for this compound, its leaching potential would likely be in the low to moderate range. However, in soils with low organic matter and high sand content, the potential for leaching could be higher.

Factors that increase the risk of leaching include high water solubility, long environmental half-life, and low soil adsorption. epa.gov Conversely, strong adsorption to soil particles and rapid degradation reduce the likelihood of groundwater contamination. epa.gov

Volatilization from Water and Soil

Without specific experimental data on the vapor pressure and Henry's Law constant for this compound, a quantitative assessment of its volatilization potential cannot be provided. Generally, the volatilization of a chemical from water and soil is governed by these key physicochemical properties. A high vapor pressure and Henry's Law constant would suggest a greater tendency for the compound to partition into the atmosphere from aqueous and soil phases. The presence of a chlorophenoxy group and a methylsulfane group will influence these properties, but the precise impact is unknown without experimental determination.

Bioaccumulation and Biomagnification Potential

The potential for a substance to bioaccumulate in organisms and biomagnify through food chains is a critical aspect of its environmental risk profile. This is often predicted by its octanol-water partition coefficient (Kow).

Uptake and Elimination in Aquatic Organisms

No studies were found that investigate the uptake and elimination kinetics of this compound in any aquatic species. Research on other sulfur-containing aromatic compounds suggests that bioaccumulation potential can vary widely based on the specific structure of the compound. vurup.skresearchgate.net For instance, some sulfur compounds are not found to be bioaccumulative, while others may exhibit this property. vurup.skresearchgate.net Without experimental data, including bioconcentration factor (BCF) values from studies with fish or other aquatic organisms, the bioaccumulation potential of this compound remains speculative.

Trophic Transfer in Food Chains